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Compound of Interest

Compound Name: N-(4-Indanyl)pivalamide

Cat. No.: B15331408

Disclaimer: As of October 2025, a thorough review of scientific literature and chemical
databases reveals no specific experimental data for N-(4-Indanyl)pivalamide. This document,
therefore, presents a projected profile of its chemical properties, synthesis, and potential
biological relevance based on established chemical principles and data from structurally related
compounds. The information herein is intended for research and development professionals
and should be used as a theoretical guide, not as a substitute for empirical validation.

Introduction

N-(4-Indanyl)pivalamide is an organic compound featuring a pivalamide group attached to the
nitrogen atom of a 4-aminoindane scaffold. The indane moiety is a bicyclic hydrocarbon, and its
derivatives are found in various biologically active molecules. Pivalamides, characterized by a
bulky tert-butyl group, are known to influence the chemical and physical properties of
molecules, such as stability and solubility. This guide provides a theoretical framework for the
synthesis, characterization, and potential applications of this uncharacterized molecule.

Proposed Synthesis

The most direct and conventional method for the synthesis of N-(4-Indanyl)pivalamide would
be the N-acylation of 4-aminoindane with pivaloyl chloride. This is a standard Schotten-
Baumann type reaction.

Reaction Scheme:
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4-Aminoindane + Pivaloyl Chloride — N-(4-Indanyl)pivalamide + HCI

This reaction is typically carried out in an aprotic solvent, such as dichloromethane or
tetrahydrofuran, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to
neutralize the hydrochloric acid byproduct.

General Experimental Protocol

o Dissolution: Dissolve 4-aminoindane in a suitable aprotic solvent (e.g., dichloromethane) in a
reaction vessel.

o Base Addition: Add a slight excess of a tertiary amine base (e.g., triethylamine) to the
solution and cool the mixture in an ice bath.

o Acylation: Slowly add an equimolar amount of pivaloyl chloride to the stirred solution.

» Reaction: Allow the reaction to warm to room temperature and stir for several hours until
completion, monitoring progress by thin-layer chromatography.

o Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid
and brine, then dry over an anhydrous salt like sodium sulfate.

 Purification: Remove the solvent under reduced pressure and purify the crude product by
recrystallization or column chromatography.

Experimental Workflow Diagram
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General Synthesis Workflow for N-(4-Indanyl)pivalamide
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Caption: Proposed synthesis workflow for N-(4-Indanyl)pivalamide.
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Predicted Chemical and Physical Properties

The precise properties of N-(4-Indanyl)pivalamide are unknown. However, we can infer likely
characteristics based on its structure and data from analogous compounds. For illustrative
purposes, the properties of a related, well-characterized compound, N-(4-
Methoxyphenyl)pivalamide, are provided in the table below.[1]

lllustrative Data for a Related Compound

Value (for N-(4-

Property Methoxyphenyl)pivalamide Reference
)

Molecular Formula C12H17NO2 [1]
Molecular Weight 207.27 g/mol [1]
Appearance White needles [1]

Melting Point 130 °C

Synthesis Yield 84% [1]

Crystal System Orthorhombic [1]

Note: These values are for a structurally related compound and may not reflect the actual
properties of N-(4-Indanyl)pivalamide.

Expected Spectroscopic Features

« Infrared (IR) Spectroscopy: Expected to show a strong absorption band around 1650-1680
cm~1 corresponding to the amide C=0 stretch. A peak in the region of 3200-3400 cm~1 for
the N-H stretch would also be anticipated.

» 1H NMR Spectroscopy: The spectrum would likely show a singlet integrating to 9 protons for
the tert-butyl group around 1.2-1.4 ppm. The protons of the indane moiety would appear in
the aromatic (around 7.0-7.5 ppm) and aliphatic (2.0-3.5 ppm) regions. A broad singlet for
the N-H proton would also be present.
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e 13C NMR Spectroscopy: A quaternary carbon signal for the tert-butyl group would be
expected, along with a signal for the carbonyl carbon of the amide around 176-178 ppm.
Signals corresponding to the carbons of the indane ring would also be present.

o Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the
molecular weight of the compound (C14H19NO, MW: 217.31 g/mol ).

Potential Biological Activity and Signhaling Pathways

While no biological data exists for N-(4-Indanyl)pivalamide, the indane scaffold is present in a
variety of pharmacologically active agents. Derivatives of indane have been investigated for
their activity as enzyme inhibitors, receptor modulators, and other therapeutic applications. For
example, certain indane-containing compounds have shown insecticidal activity. The
introduction of the pivalamide group could modulate pharmacokinetic properties such as
metabolic stability and membrane permeability.

Given the lack of specific data, any discussion of signaling pathways would be purely
speculative. Research on this compound would be required to determine if it interacts with any
biological targets and, subsequently, to elucidate any associated signaling pathways.

Conclusion

N-(4-Indanyl)pivalamide is a molecule with no currently available characterization data in the
public domain. This technical guide provides a scientifically grounded projection of its synthesis
and core chemical properties based on the known chemistry of its constituent functional
groups. The provided methodologies and expected analytical features offer a starting point for
researchers interested in the synthesis and characterization of this novel compound. Empirical
investigation is essential to validate these predictions and to explore the potential utility of N-(4-
Indanyl)pivalamide in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [N-(4-Indanyl)pivalamide: A Technical Overview of an
Uncharacterized Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15331408#n-4-indanyl-pivalamide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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